molecular formula C6H14O2 B2639647 (3R)-hexane-1,3-diol CAS No. 84314-30-7

(3R)-hexane-1,3-diol

Cat. No.: B2639647
CAS No.: 84314-30-7
M. Wt: 118.176
InChI Key: AVIYEYCFMVPYST-ZCFIWIBFSA-N
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Description

(3R)-Hexane-1,3-diol is an organic compound with the molecular formula C6H14O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a six-carbon chain, with the hydroxyl groups positioned at the first and third carbon atoms The “(3R)” notation indicates the specific stereochemistry of the molecule, where the hydroxyl group on the third carbon is in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R)-Hexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of (3R)-hexane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of hexane-1,3-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions: (3R)-Hexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form hexane-1,3-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of hexane, especially under strong reducing conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexane-1,3-dichloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: Hexane-1,3-dione.

    Reduction: Hexane.

    Substitution: Hexane-1,3-dichloride.

Scientific Research Applications

(3R)-Hexane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: this compound is used in the production of polymers, resins, and other materials due to its diol functionality.

Mechanism of Action

The mechanism by which (3R)-hexane-1,3-diol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially altering their conformation and activity. Additionally, the compound’s chiral nature may result in enantioselective interactions with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

(3R)-Hexane-1,3-diol can be compared with other similar diols, such as:

    (3S)-Hexane-1,3-diol: The enantiomer of this compound, with the hydroxyl group on the third carbon in the S-configuration.

    Hexane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.

    Hexane-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms.

Uniqueness: The unique aspect of this compound lies in its specific stereochemistry, which can result in distinct chemical and biological properties compared to its enantiomer and other positional isomers

Properties

IUPAC Name

(3R)-hexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIYEYCFMVPYST-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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